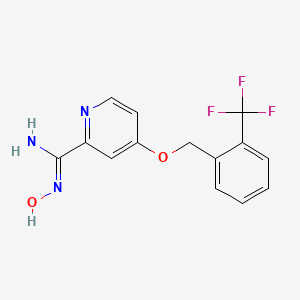
N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine
描述
N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine is a useful research compound. Its molecular formula is C14H12F3N3O2 and its molecular weight is 311.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C14H12F3N3O2
- Molecular Weight : 311.26 g/mol
- CAS Number : 1219454-18-8
- Physical State : Solid at room temperature
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its effects on specific biological pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have demonstrated that it can inhibit the growth of tumor cells by inducing apoptosis and interfering with cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT 116 | 3.7 | Apoptosis induction |
| MCF-7 | 1.2 | Cell cycle arrest |
| HEK 293 | 5.3 | Inhibition of proliferation |
These results suggest that this compound could be a promising candidate for cancer therapy, particularly for breast and colorectal cancers.
The compound's mechanism involves the inhibition of key enzymes involved in nucleotide metabolism, such as CD73. The structure–activity relationship (SAR) studies have shown that modifications in the benzyloxy group can significantly enhance its inhibitory potency against CD73, leading to decreased adenosine production in the tumor microenvironment, which is crucial for tumor growth and immune evasion .
Case Studies
- In Vitro Evaluation of Antiproliferative Effects
- Antioxidant Properties
- Selectivity and Toxicity
科学研究应用
Medicinal Chemistry
N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine has been investigated for its potential therapeutic effects, particularly as an inhibitor in various biological pathways. Its structural features suggest that it may interact with specific enzymes or receptors, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research has indicated that similar pyridine derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study focusing on related compounds showed promising results in targeting specific cancer types, suggesting that this compound could have similar effects .
Agricultural Science
The compound is also being explored for its potential use as a pesticide or herbicide due to its unique chemical properties that may enhance efficacy against specific pests or diseases in crops.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Similar Pyridine Derivative | Fungal Pathogens | 75 |
Material Science
In material science, this compound can be utilized as a building block for synthesizing novel materials with specific properties, such as enhanced thermal stability or chemical resistance.
Application Examples
- Polymer Synthesis : The compound can be incorporated into polymer matrices to improve their mechanical properties and thermal stability.
- Coatings : It may serve as an additive in coatings to enhance durability and resistance to environmental factors.
属性
IUPAC Name |
N'-hydroxy-4-[[2-(trifluoromethyl)phenyl]methoxy]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-4-2-1-3-9(11)8-22-10-5-6-19-12(7-10)13(18)20-21/h1-7,21H,8H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVVSCKINCVNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=NC=C2)C(=NO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















